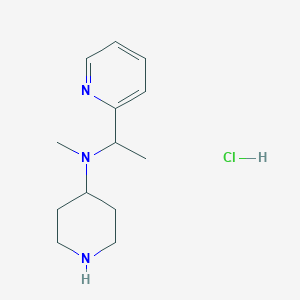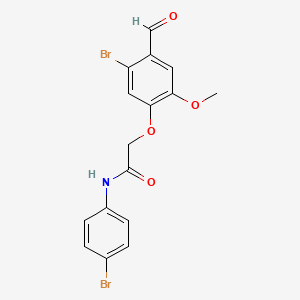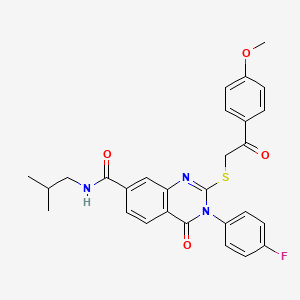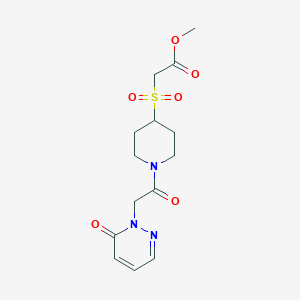
(Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CBZ-THIA and has a molecular formula of C22H16ClN3O2S.
Scientific Research Applications
Anticancer Applications
Research has shown that derivatives of 2-(4-Oxo-3-arylthiazolidin-2-ylidene)acetamide, which share structural similarities with (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamide, exhibit potent and selective cytotoxic effects against leukemia cell lines, such as CCRF-CEM and SR. The anticancer activity of these compounds is attributed to their ability to interact with various cellular targets, leading to cell cycle arrest and apoptosis in cancer cells. For instance, the synthesis and testing of these compounds have led to the identification of specific derivatives that show significant anticancer activity (Horishny, Arshad, & Matiychuk, 2021; Kryshchyshyn-Dylevych, 2020).
Anti-inflammatory Applications
Additionally, the structural framework of thiazolidinone derivatives has been explored for anti-inflammatory properties. The design and synthesis of new non-steroidal anti-inflammatory drugs (NSAIDs) using the thiazolidinone core have demonstrated promising results. For example, derivatives synthesized from salicylic aldehydes have shown significant anti-exudative activity, which is a desirable feature in the treatment of inflammatory conditions. The lead compounds identified through this research exhibit comparable activity to classic NSAIDs like Diclofenac, highlighting their potential as effective anti-inflammatory agents with lower toxicity (Golota et al., 2015).
Properties
IUPAC Name |
(2Z)-2-[5-[(2-chlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2S/c20-15-9-5-4-6-12(15)10-16-18(25)23(13-7-2-1-3-8-13)19(26-16)14(11-21)17(22)24/h1-9,16H,10H2,(H2,22,24)/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWAWHDPSRGHJP-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)N)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
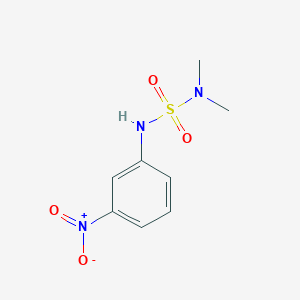
![2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2858179.png)
![5-bromo-N-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]-2-furamide](/img/structure/B2858180.png)
![2-(7-Oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetic acid](/img/structure/B2858181.png)
![N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2858182.png)

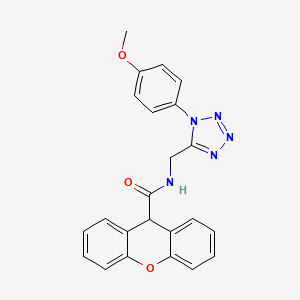
![Dimethyl 5-(4-methylphenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2858187.png)


